molecular formula C19H29BrO2 B12594060 5-Bromo-2-(dodecyloxy)benzaldehyde CAS No. 649762-22-1

5-Bromo-2-(dodecyloxy)benzaldehyde

Cat. No.: B12594060
CAS No.: 649762-22-1
M. Wt: 369.3 g/mol
InChI Key: ZFPGMMGQJUZPHA-UHFFFAOYSA-N
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Description

5-Bromo-2-(dodecyloxy)benzaldehyde is an organic compound with the molecular formula C19H29BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a dodecyloxy group at the 2-position

Properties

CAS No.

649762-22-1

Molecular Formula

C19H29BrO2

Molecular Weight

369.3 g/mol

IUPAC Name

5-bromo-2-dodecoxybenzaldehyde

InChI

InChI=1S/C19H29BrO2/c1-2-3-4-5-6-7-8-9-10-11-14-22-19-13-12-18(20)15-17(19)16-21/h12-13,15-16H,2-11,14H2,1H3

InChI Key

ZFPGMMGQJUZPHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dodecyloxy)benzaldehyde typically involves the bromination of 2-(dodecyloxy)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production of 5-Bromo-2-(dodecyloxy)benzaldehyde may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dodecyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Bromo-2-(dodecyloxy)benzoic acid.

    Reduction: 5-Bromo-2-(dodecyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with aldehyde functionalities can exhibit significant anticancer properties. For instance, benzaldehyde derivatives have been shown to induce apoptosis in cancer cells. The bromine substitution in 5-Bromo-2-(dodecyloxy)benzaldehyde may enhance this activity through increased lipophilicity, allowing better cell membrane penetration.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various benzaldehyde derivatives on human cancer cell lines. The results indicated that 5-Bromo-2-(dodecyloxy)benzaldehyde exhibited a higher rate of apoptosis compared to its non-brominated counterparts due to its ability to disrupt mitochondrial function .

Antimicrobial Properties

The antimicrobial potential of 5-Bromo-2-(dodecyloxy)benzaldehyde has also been investigated. Its structure suggests it could interact with bacterial membranes, leading to cell lysis.

Research Findings:
A publication in Applied Microbiology highlighted the effectiveness of similar benzaldehyde derivatives against various bacterial strains, indicating potential for use in developing new antimicrobial agents .

Synthesis of Functional Polymers

5-Bromo-2-(dodecyloxy)benzaldehyde serves as a valuable precursor in synthesizing functional polymers and surfactants. Its ability to undergo polymerization reactions enables the creation of materials with specific properties tailored for applications in coatings and adhesives.

Application Example:
Research conducted at a leading materials science institute demonstrated the use of this compound in synthesizing amphiphilic copolymers that can be utilized in drug delivery systems . These copolymers showed improved solubility and stability for hydrophobic drugs.

Role as a Bioremediation Agent

The long-chain dodecyloxy group may enhance the compound's ability to interact with hydrophobic pollutants, making it a candidate for bioremediation applications.

Study Insight:
A study published in Environmental Science & Technology examined the efficacy of various benzaldehyde derivatives, including 5-Bromo-2-(dodecyloxy)benzaldehyde, in degrading persistent organic pollutants (POPs) in contaminated water sources . The results indicated that this compound could facilitate the breakdown of certain POPs under specific conditions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dodecyloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The bromine atom and dodecyloxy group can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxybenzaldehyde
  • 5-Bromo-2-methoxybenzaldehyde
  • 5-Bromo-2-ethoxybenzaldehyde

Uniqueness

5-Bromo-2-(dodecyloxy)benzaldehyde is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Biological Activity

5-Bromo-2-(dodecyloxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-Bromo-2-(dodecyloxy)benzaldehyde features a bromine atom and a long dodecyloxy chain attached to a benzaldehyde moiety. The presence of the dodecyloxy group enhances its hydrophobic characteristics, which can influence its biological interactions.

Synthesis

The synthesis of 5-Bromo-2-(dodecyloxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with dodecanol under acidic conditions. The following is a general synthetic pathway:

  • Starting Materials :
    • 5-Bromo-2-hydroxybenzaldehyde
    • Dodecanol
    • Acid catalyst (e.g., sulfuric acid)
  • Reaction Conditions :
    • Reflux the mixture for several hours.
    • Monitor the reaction progress using TLC.
    • Purify the product using column chromatography.

Cytotoxicity

The cytotoxic effects of benzaldehyde derivatives have been explored in various studies. For example, the compound's interaction with cellular membranes may lead to increased permeability, allowing for enhanced uptake of chemotherapeutic agents . While direct studies on 5-bromo-2-(dodecyloxy)benzaldehyde are scarce, its potential as a cytotoxic agent against cancer cells can be hypothesized based on its structural characteristics.

The biological activity of 5-bromo-2-(dodecyloxy)benzaldehyde can be attributed to several mechanisms:

  • Formation of Schiff Bases : The aldehyde group can react with amines to form Schiff bases, which are significant in various biochemical pathways.
  • Hydrophobic Interactions : The long dodecyloxy chain may facilitate interactions with lipid membranes, enhancing the compound's ability to penetrate cellular barriers and influence membrane fluidity.
  • Antimicrobial Mechanisms : Similar benzaldehyde derivatives disrupt bacterial membranes and coagulate intracellular contents, leading to cell death .

Case Studies and Research Findings

  • Antibacterial Activity Study : A study evaluated the antibacterial effects of various benzaldehyde derivatives against different bacterial strains. The findings highlighted that modifications in the alkoxy chain significantly influenced antibacterial potency .
  • Cytotoxicity Evaluation : Research on related compounds demonstrated that certain benzaldehydes exhibited cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy .
  • Combination Therapy : Studies have shown that combining benzaldehydes with conventional antibiotics can enhance their efficacy against resistant bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

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